5-(Hydroxymethyl)-2-nitrobenzaldehyde
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Overview
Description
5-(Hydroxymethyl)-2-nitrobenzaldehyde is an organic compound characterized by the presence of a hydroxymethyl group and a nitro group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-nitrobenzaldehyde typically involves the nitration of 5-(Hydroxymethyl)benzaldehyde. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the benzaldehyde ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow nitration processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems to control the reaction conditions and minimize by-product formation .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of 5-(Hydroxymethyl)-2-aminobenzaldehyde.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-2-nitrobenzaldehyde.
Reduction: 5-(Hydroxymethyl)-2-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Hydroxymethyl)-2-nitrobenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The hydroxymethyl group can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: Known for its use in biomass conversion and as a platform chemical for various applications.
5-(Chloromethyl)furfural: A halogenated derivative of 5-(Hydroxymethyl)furfural with distinct chemical properties.
Uniqueness
5-(Hydroxymethyl)-2-nitrobenzaldehyde is unique due to the presence of both a hydroxymethyl and a nitro group on the benzaldehyde ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
5-(hydroxymethyl)-2-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-4-6-1-2-8(9(12)13)7(3-6)5-11/h1-3,5,10H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLXJHNZCUHSKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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